[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid
Overview
Description
[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid, also known as TTA, is a tetrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. TTA has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Superoxide Scavenging and Antiinflammatory Potential
A study explored the synthesis of 5-aryl-2H-tetrazoles and related compounds for their potential as superoxide scavengers and anti-inflammatory agents. While hydroxy-substituted compounds showed effective in vitro superoxide scavenging activity, they did not exhibit significant in vivo anti-inflammatory effects (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).
Synthesis for Metabolic Profiling Studies
Another research focused on the synthesis of [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid, a key intermediate in the synthesis of a development candidate during a discovery phase program for completing metabolic profiling studies (Maxwell & Tran, 2017).
Safe Generation and Synthetic Utilization in Flow Reactor
Hydrazoic acid was utilized safely in a continuous flow format for the synthesis of 5-substituted-1H-tetrazoles and N-(2-azidoethyl)acylamides. The process, despite the explosive properties of HN3, was conducted safely at high temperatures, showing efficient production capabilities (Gutmann, Obermayer, Roduit, Roberge, & Kappe, 2012).
Luminescence Potential in Lanthanum Complexes
The luminescence properties of lanthanum complexes, derived from bifunctional 5-substituted tetrazolatecarboxylate ligands, were investigated. These complexes exhibited significant enhancements in luminescence, suggesting potential applications in optical uses (Shen et al., 2016).
Improvement in Synthesis Process
Research aimed at improving the synthesis process of 3,4,5-trimethoxyphenyl acetic acid, an important intermediate, showed practical and scalable methods (Qi Yuejin, 2010).
Photochemistry and Decomposition Studies
A study on (tetrazol-5-yl)acetic acid investigated its thermal decomposition and photochemistry, revealing key insights into its behavior under different conditions (Pagacz-Kostrzewa, Krupa, & Wierzejewska, 2014).
Synthesis and Structural Analysis
Research on the synthesis and structure of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and related derivatives provided insights into their antiproliferative activities against cancer cells (Jin et al., 2006).
properties
IUPAC Name |
2-[5-(3,4,5-trimethoxyphenyl)tetrazol-2-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O5/c1-19-8-4-7(5-9(20-2)11(8)21-3)12-13-15-16(14-12)6-10(17)18/h4-5H,6H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHINWVEQFYYOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(N=N2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401214036 | |
Record name | 5-(3,4,5-Trimethoxyphenyl)-2H-tetrazole-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401214036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91759-62-5 | |
Record name | 5-(3,4,5-Trimethoxyphenyl)-2H-tetrazole-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91759-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3,4,5-Trimethoxyphenyl)-2H-tetrazole-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401214036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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